
(Propoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propoxymethyl)benzene, also known as propylbenzyl ether, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.21756 g/mol . It is a colorless liquid that is soluble in organic solvents but insoluble in water . This compound is used as an intermediate in organic synthesis and as a solvent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Propoxymethyl)benzene can be synthesized through the condensation reaction of propanol and benzaldehyde in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and efficiency . The product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Propoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, where the propoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the propoxy group.
Applications De Recherche Scientifique
(Propoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of various chemicals.
Mécanisme D'action
The mechanism of action of (propoxymethyl)benzene involves its interaction with molecular targets and pathways within biological systems. It can act as a substrate for enzymes, leading to the formation of various metabolites . The specific pathways and targets depend on the context of its use and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propoxybenzene: Similar in structure but with different physical and chemical properties.
Phenyl propyl ether: Another ether compound with a similar molecular structure.
Uniqueness
(Propoxymethyl)benzene is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its solubility in organic solvents and its reactivity in various chemical reactions make it a valuable compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
937-61-1 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
propoxymethylbenzene |
InChI |
InChI=1S/C10H14O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
RPTKMZRQBREOMV-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















